REACTION_CXSMILES
|
[F:1][C:2]([F:20])([F:19])[CH2:3][O:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[C:15]([O:17]C)=[O:16].[OH-].[K+].C(O)C>O>[F:1][C:2]([F:19])([F:20])[CH2:3][O:4][C:5]1[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH:8]=[CH:7][C:6]=1[C:15]([OH:17])=[O:16] |f:1.2|
|
Name
|
|
Quantity
|
35 mmol
|
Type
|
reactant
|
Smiles
|
FC(COC1=C(C=CC2=CC=CC=C12)C(=O)OC)(F)F
|
Name
|
|
Quantity
|
42 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 10 g
|
Type
|
TEMPERATURE
|
Details
|
chilled
|
Type
|
CUSTOM
|
Details
|
The fluffy precipitate is collected
|
Type
|
WASH
|
Details
|
water washed
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Type
|
CUSTOM
|
Details
|
It is purified by recrystallization first from chloroform
|
Name
|
|
Type
|
|
Smiles
|
FC(COC1=C(C=CC2=CC=CC=C12)C(=O)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |